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Compound of Interest

Compound Name: 3-Bromofuro[3,2-b]pyridine

Cat. No.: B1584629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromofuro[3,2-b]pyridine is a heterocyclic compound of interest in medicinal chemistry and

materials science. Its rigid, planar structure and the presence of a reactive bromine atom make

it a versatile building block for the synthesis of more complex molecules, including potential

kinase inhibitors and other biologically active agents. Accurate and comprehensive

spectroscopic data are crucial for the unambiguous identification and characterization of this

compound, ensuring the integrity of subsequent research and development.

This technical guide provides a summary of available and predicted spectroscopic information

for 3-Bromofuro[3,2-b]pyridine, addressing its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics. While complete experimental spectra are

not readily available in the public domain, this guide synthesizes information from various

sources to offer a robust analytical profile.

Molecular Structure and Properties
The fundamental structure of 3-Bromofuro[3,2-b]pyridine consists of a fused furan and

pyridine ring system, with a bromine atom substituted at the 3-position of the furan ring.
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CAS Number: 92404-63-2

Molecular Formula: C₇H₄BrNO

Molecular Weight: 198.02 g/mol

The structural arrangement of the atoms dictates the expected spectroscopic signatures. The

pyridine ring introduces aromaticity and a nitrogen heteroatom, while the furan ring contributes

an oxygen heteroatom and its own aromatic character. The bromine atom provides a

characteristic isotopic pattern in mass spectrometry and influences the chemical shifts in NMR

spectroscopy.

Spectroscopic Data Analysis
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. For 3-Bromofuro[3,2-b]pyridine, the presence of

bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a

characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing

fragments.

While experimental mass spectra for the parent compound are not widely published, data for

derivatives are available. For instance, a patent for pyridineamine compounds useful as pim

kinase inhibitors describes the synthesis of (3-bromofuro[3,2-b]pyridin-5-yl)methanol, a

derivative of the target compound, with a reported LCMS (M+H)⁺ of m/z = 228.0[1]. Another

patent discloses a derivative with an LCMS (M+H)⁺ of m/z = 392.2[2]. This confirms the

successful synthesis and characterization of the core 3-bromofuro[3,2-b]pyridine scaffold.

Predicted Mass Spectrometry Data:

Ion Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br)

[M]⁺ 196.9476 198.9456

| [M+H]⁺ | 197.9554 | 199.9534 |
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules. The ¹H and ¹³C NMR spectra of 3-Bromofuro[3,2-b]pyridine are expected to show

signals corresponding to the aromatic protons and carbons of the fused ring system.

Although specific, experimentally verified NMR data for 3-Bromofuro[3,2-b]pyridine is not

available in the cited literature, we can infer the expected chemical shift regions based on the

parent furo[3,2-b]pyridine structure and the known effects of bromine substitution. The bromine

atom at the 3-position will likely deshield the adjacent proton at the 2-position.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of 3-Bromofuro[3,2-b]pyridine is expected to exhibit characteristic

absorption bands for aromatic C-H stretching, C=C and C=N stretching of the fused aromatic

rings, and C-O-C stretching of the furan ring.

While a dedicated experimental IR spectrum for 3-Bromofuro[3,2-b]pyridine is not available

in the searched literature, the synthesis of related benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-

ones has been reported with characterization by IR spectroscopy, showing characteristic peaks

for similar structural motifs[3].

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for structural confirmation. The

following are generalized, best-practice protocols for the characterization of 3-Bromofuro[3,2-
b]pyridine.

NMR Spectroscopy (¹H and ¹³C):

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. Standard pulse programs

should be used. For ¹³C, a proton-decoupled experiment is standard.
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Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal

standard (e.g., tetramethylsilane).

Mass Spectrometry (LC-MS or GC-MS):

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: Use a mass spectrometer coupled with a chromatographic system (LC or

GC).

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)

are suitable for LC-MS. Electron ionization (EI) is standard for GC-MS.

Analysis: Acquire data in both positive and negative ion modes to observe the molecular ion

and key fragments.

Infrared Spectroscopy (FT-IR):

Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory)

or as a KBr pellet.

Instrumentation: Use a Fourier-transform infrared spectrometer.

Data Acquisition: Collect the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Analysis: Identify characteristic absorption bands corresponding to the functional groups of

the molecule.

Visualization of Key Information
The following diagram illustrates the core structure of 3-Bromofuro[3,2-b]pyridine and

highlights the key atoms for spectroscopic analysis.

Caption: Molecular structure of 3-Bromofuro[3,2-b]pyridine.

Conclusion
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While a complete set of experimentally-derived spectra for 3-Bromofuro[3,2-b]pyridine is not

readily available in the public literature, this guide provides a comprehensive overview based

on data from related compounds and established spectroscopic principles. The information

presented here serves as a valuable resource for researchers in the synthesis,

characterization, and application of this important heterocyclic compound. The acquisition and

publication of the full experimental spectroscopic data for 3-Bromofuro[3,2-b]pyridine would

be a valuable contribution to the chemical science community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1584629?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

